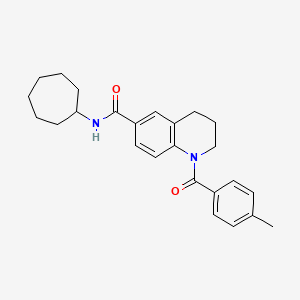
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicine and agriculture.
Scientific Research Applications
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole has shown potential in various scientific research applications. In medicine, it has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. In agriculture, it has been studied for its potential as a pesticide.
Mechanism of Action
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole is its high potency, which makes it effective at low concentrations. However, one limitation is its potential toxicity, which requires careful handling in lab experiments.
Future Directions
For research include the development of new derivatives, the study of its potential in the treatment of other diseases, and its use as a pesticide in agriculture.
Synthesis Methods
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole with 3-nitro-4-(pyrrolidin-1-yl)aniline in the presence of a catalyst. The reaction takes place under mild conditions and results in a high yield of the product.
properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-nitro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-6-2-3-7-15(13)18-20-19(26-21-18)14-8-9-16(17(12-14)23(24)25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHAEMJNUJDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)



![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)





![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)


